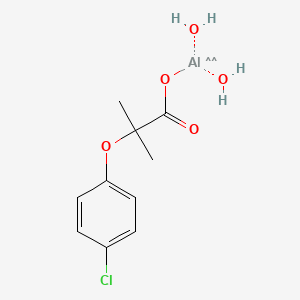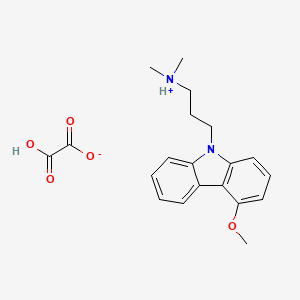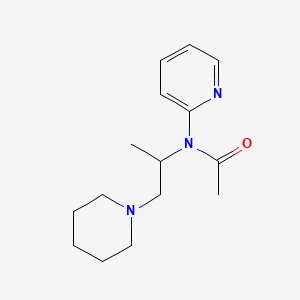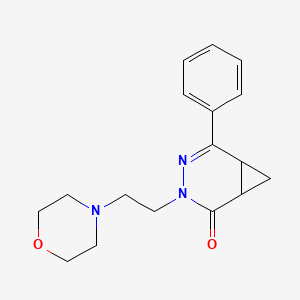
4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(410)hept-2-en-5-one is a complex organic compound that features a diazabicycloheptene core with morpholinoethyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazabicycloheptene Core: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Morpholinoethyl Group: This step might involve nucleophilic substitution or addition reactions.
Attachment of the Phenyl Group: This could be done via electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the diazabicycloheptene core or the morpholinoethyl group.
Reduction: Reduction reactions could modify the phenyl group or other parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, particularly at the morpholinoethyl and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound could be studied as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Modulation: Could be investigated for its effects on various biological receptors.
Medicine
Drug Development: Possible applications in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, affecting their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)heptane: Similar structure but lacks the ketone group.
2-Phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one: Lacks the morpholinoethyl group.
Uniqueness
4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one is unique due to the combination of its diazabicycloheptene core with morpholinoethyl and phenyl substituents. This unique structure could confer specific biological or chemical properties not found in similar compounds.
特性
CAS番号 |
21769-53-9 |
|---|---|
分子式 |
C17H21N3O2 |
分子量 |
299.37 g/mol |
IUPAC名 |
3-(2-morpholin-4-ylethyl)-5-phenyl-3,4-diazabicyclo[4.1.0]hept-4-en-2-one |
InChI |
InChI=1S/C17H21N3O2/c21-17-15-12-14(15)16(13-4-2-1-3-5-13)18-20(17)7-6-19-8-10-22-11-9-19/h1-5,14-15H,6-12H2 |
InChIキー |
YUQWDYVWUBNGBG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C(=O)C3CC3C(=N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



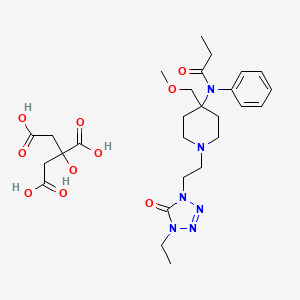
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
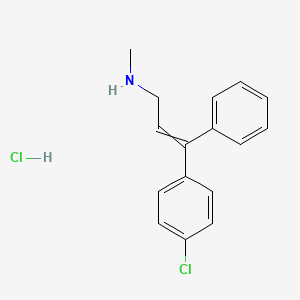

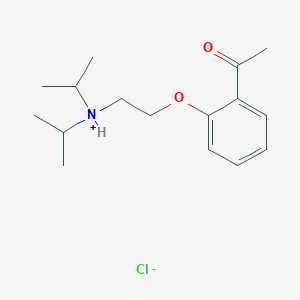
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
